molecular formula C10H15BO2S B071807 2-Thiopheneboronic acid pinacol ester CAS No. 193978-23-3

2-Thiopheneboronic acid pinacol ester

Cat. No.: B071807
CAS No.: 193978-23-3
M. Wt: 210.11 g/mol
InChI Key: FFZHICFAHSDFKZ-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

2-Thiopheneboronic acid pinacol ester is a reagent used in the synthesis of bis-amide derivatives, which act as inhibitors of CSF1R . CSF1R, or Colony Stimulating Factor 1 Receptor, plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages, which are key components of the body’s immune response.

Mode of Action

This process involves the removal of the boron moiety from the boronic ester, which can then interact with its target .

Pharmacokinetics

It’s important to note that boronic esters, in general, are susceptible to hydrolysis, especially at physiological ph . This could potentially affect the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on the specific context of its use, particularly the compounds it is helping to synthesize. As a reagent in the synthesis of CSF1R inhibitors, its action would ultimately contribute to the inhibition of CSF1R, potentially impacting immune response regulation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of hydrolysis of boronic esters . Therefore, the physiological environment in which this compound is used could impact its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiopheneboronic acid pinacol ester typically involves the reaction of thiophene-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiopheneboronic acid pinacol ester is unique due to its thiophene ring, which imparts distinct electronic properties and reactivity compared to phenylboronic acid pinacol ester. This makes it particularly valuable in the synthesis of thiophene-containing compounds, which are important in materials science and pharmaceuticals .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-thiophen-2-yl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO2S/c1-9(2)10(3,4)13-11(12-9)8-6-5-7-14-8/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZHICFAHSDFKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443735
Record name 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193978-23-3
Record name 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Thiopheneboronic acid pinacol ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2-Thiopheneboronic acid pinacol ester in the synthesis of the iridium(III) complex described in the research?

A: this compound serves as a crucial building block in a Suzuki coupling reaction. This reaction leads to the formation of a ligand containing both a thiophene group (electron-donating) and a pyridyl group (electron-withdrawing) []. This ligand, (TMP-HT), is then reacted with an iridium precursor in a Nonoyama reaction to yield the final (TMP-HT)2Ir(acac) complex used in the OLED device.

Q2: How does the structure of the synthesized ligand, incorporating this compound, contribute to the desired properties of the final iridium(III) complex for OLED application?

A: The ligand (TMP-HT) incorporates both electron-donating (thiophene) and electron-accepting (pyridyl) moieties within its structure, thanks to the incorporation of this compound. This design facilitates intramolecular charge transfer (ICT), a process crucial for achieving desired luminescent properties in the final (TMP-HT)2Ir(acac) complex []. The presence of an alkyl group, introduced via the this compound, also imparts hydrophobic properties, making the complex suitable for solution processing during OLED fabrication.

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